molecular formula C8H11BrClN B7969981 (3-Bromo-4-methylphenyl)methanamine hydrochloride

(3-Bromo-4-methylphenyl)methanamine hydrochloride

Cat. No.: B7969981
M. Wt: 236.53 g/mol
InChI Key: WFMPNOKMWRZMPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-4-methylphenyl)methanamine hydrochloride is a substituted benzylamine derivative with a bromine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its hydrochloride salt enhances stability and solubility, facilitating its use in reactions requiring amine functionalities.

Properties

IUPAC Name

(3-bromo-4-methylphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN.ClH/c1-6-2-3-7(5-10)4-8(6)9;/h2-4H,5,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFMPNOKMWRZMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 3-Bromo-4-methylbenzonitrile

The most widely reported method involves two stages:

  • Reduction of the Nitrile Group :
    The nitrile group in 3-bromo-4-methylbenzonitrile is reduced to a primary amine using either catalytic hydrogenation or strong reducing agents.

    • Catalytic Hydrogenation :
      Palladium on carbon (Pd/C) or Raney nickel catalyzes the reaction under hydrogen gas (H₂) at 0.5–1.0 MPa and 30–40°C. Methanol or ethanol serves as the solvent, with reaction completion typically within 12–24 hours. This method offers high yields (90–97%) and avoids stoichiometric reagents.

    • Lithium Aluminum Hydride (LiAlH4) :
      In anhydrous ether or tetrahydrofuran (THF), LiAlH4 reduces the nitrile to the amine at reflux temperatures (60–80°C). The reaction is quenched with water, and the product is extracted into an organic solvent. While effective, this method requires strict anhydrous conditions and careful handling of pyrophoric reagents.

  • Acidification to Form the Hydrochloride Salt :
    The free amine is treated with concentrated hydrochloric acid (HCl) in a polar solvent (e.g., ethanol or water) at 0–25°C. The hydrochloride salt precipitates and is isolated via filtration.

Table 1: Comparison of Reduction Methods

ParameterCatalytic HydrogenationLiAlH4 Reduction
Catalyst/ReagentPd/C or Raney NiLiAlH4
SolventMethanolAnhydrous ether
Temperature30–40°C60–80°C
Pressure0.5–1.0 MPa H₂Ambient
Yield90–97%85–92%
ScalabilityIndustrial-friendlyLab-scale

Alternative Pathways

While less common, the following methods have been explored:

  • Buchwald-Hartwig Amination : Coupling 3-bromo-4-methylbromobenzene with ammonia using palladium catalysts. However, this route suffers from lower yields (70–75%) and competing side reactions.

  • Gabriel Synthesis : Involves alkylation of phthalimide followed by hydrolysis. This method is hindered by the stability of the intermediate under acidic conditions.

Optimization of Reaction Conditions

Acidification and Salt Formation

  • HCl Concentration : Using 36–38% HCl ensures complete protonation without excess acid contamination.

  • Precipitation Solvent : Ethanol achieves superior crystal purity compared to water, reducing occluded impurities.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, D₂O): δ 7.45 (d, J = 8.2 Hz, 1H, ArH), 7.32 (s, 1H, ArH), 7.28 (d, J = 8.2 Hz, 1H, ArH), 3.98 (s, 2H, CH₂NH₃⁺), 2.42 (s, 3H, CH₃).

  • IR (KBr) : 3200–2800 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C-Br stretch), 1490 cm⁻¹ (C=C aromatic).

Purity Assessment

  • HPLC : ≥99% purity using a C18 column (mobile phase: 70:30 water:acetonitrile, 0.1% TFA).

  • Melting Point : 215–218°C (decomposition).

Applications and Derivatives

This compound serves as a precursor for:

  • Sulfonamide Drugs : Reacting with sulfonyl chlorides yields antimicrobial agents.

  • Polymer Additives : Incorporation into epoxy resins enhances thermal stability .

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-methylphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylmethanamines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Organic Synthesis

(3-Bromo-4-methylphenyl)methanamine hydrochloride serves as a versatile building block in organic synthesis. It is utilized to create more complex organic molecules and pharmaceuticals. The bromine atom allows for substitution reactions, where it can be replaced by various nucleophiles, facilitating the formation of diverse derivatives .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties. It acts as a precursor in the synthesis of biologically active compounds, including those targeting neurotransmitter systems. For instance, studies have explored its role as an inhibitor of GABA uptake, which is crucial for developing treatments for neurological disorders .

Research indicates that this compound exhibits antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent in clinical settings. The Minimum Inhibitory Concentration (MIC) values for some microorganisms are as follows:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli0.0195 mg/mL
Bacillus subtilis0.0048 mg/mL
Candida albicans0.039 mg/mL

These findings highlight its application in developing new antimicrobial agents .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of both Gram-positive and Gram-negative bacteria, supporting its potential use in clinical microbiology .

Case Study 2: Neuropharmacology

In neuropharmacological research, the compound was tested as an inhibitor of GABA transporters. The results indicated that it could modulate neurotransmission effectively, providing insights into its potential use in treating anxiety and depression disorders .

Mechanism of Action

The mechanism of action of (3-Bromo-4-methylphenyl)methanamine hydrochloride depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents on the phenyl ring can influence the compound’s binding affinity and specificity for these targets.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Features Melting Point (°C) Synthesis Yield
(3-Bromo-4-methylphenyl)methanamine hydrochloride C₈H₁₁BrClN 252.54 Br (3-), CH₃ (4-) Target compound; positional isomer Not reported Not reported
(4-Bromo-3-methylphenyl)methanamine hydrochloride C₈H₁₁BrClN 252.54 Br (4-), CH₃ (3-) Positional isomer; 97% yield via HBPin Not reported 97%
(4-Bromo-3-chlorophenyl)methanamine hydrochloride C₇H₇BrCl₂N 265.41 Br (4-), Cl (3-) Halogen-rich; similarity score 0.85 Not reported Not reported
(4-Bromo-3-methoxyphenyl)methanamine hydrochloride C₈H₁₁BrClNO 252.54 Br (4-), OCH₃ (3-) Methoxy group enhances electron density Not reported Not reported
[5-(3-Bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride C₉H₉BrClN₃O 300.55 Oxadiazole ring, Br (3-) Heterocyclic; potential bioactive applications Not reported Not reported
[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride C₁₀H₉ClN₂S·HCl 261.17 Thiazole ring, Cl (4-) High melting point (268°C) 268 Not reported

Key Findings:

Positional Isomerism :

  • The target compound and its 4-bromo-3-methyl isomer (C₈H₁₁BrClN) share identical molecular formulas but differ in substituent positions. Such isomers often exhibit divergent reactivity and physicochemical properties. For example, thiazole-based analogs show melting point variations (e.g., 268°C for 4-chlorophenyl vs. 203–204°C for 3-chlorophenyl derivatives) due to crystal packing differences .

Substituent Effects: Electron-Donating vs. Halogen Diversity: Chloro substituents (e.g., in ) may improve metabolic stability in drug design but increase molecular weight and hydrophobicity compared to methyl groups .

Heterocyclic Derivatives: Compounds like [5-(3-bromophenyl)-1,2,4-oxadiazol-3-yl]methanamine hydrochloride incorporate oxadiazole rings, which are known for hydrogen-bonding capabilities and applications in medicinal chemistry (e.g., kinase inhibition) .

Synthetic Accessibility :

  • The high yield (97%) of (4-bromo-3-methylphenyl)methanamine hydrochloride underscores the efficiency of transition metal-catalyzed reductions, suggesting similar methodologies could apply to the target compound .

Biological Activity

(3-Bromo-4-methylphenyl)methanamine hydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the context of respiratory diseases and potential antimicrobial properties. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₁BrClN and is characterized by a bromine atom and a methyl group attached to a phenyl ring. The compound's structure is crucial for its interaction with biological targets, particularly muscarinic acetylcholine receptors (mAChRs) and phosphodiesterase type IV (PDE4).

The compound exhibits dual pharmacological activities:

  • PDE4 Inhibition : It acts as an inhibitor of phosphodiesterase type IV, which plays a role in the degradation of cyclic AMP (cAMP). Increased levels of cAMP can lead to reduced inflammation in respiratory conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
  • Muscarinic Acetylcholine Receptor Antagonism : The compound also functions as an antagonist at mAChRs, particularly the M3 subtype, which mediates bronchoconstriction. By blocking these receptors, the compound can alleviate symptoms associated with airway constriction .

Therapeutic Applications

Research indicates that this compound may be beneficial in treating various respiratory diseases:

  • Chronic Obstructive Pulmonary Disease (COPD) : Its ability to inhibit PDE4 and antagonize mAChRs suggests potential use in managing COPD symptoms .
  • Asthma : Similar mechanisms may apply to asthma treatment, where bronchoconstriction is a significant concern .

Antimicrobial Activity

Emerging studies have also explored the antimicrobial properties of this compound. Preliminary findings suggest it may exhibit antibacterial activity against certain Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have shown effective inhibition against strains like Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity .

Study 1: PDE4 Inhibition and Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammatory markers in animal models of COPD. The compound's ability to elevate cAMP levels led to decreased inflammatory cell recruitment in lung tissues .

Study 2: Antimicrobial Testing

In vitro tests assessed the antimicrobial efficacy of several derivatives related to this compound. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains, suggesting a promising antimicrobial profile .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayObserved EffectsReference
PDE4 InhibitioncAMP pathwayReduced inflammation in COPD models
mAChR AntagonismM3 receptorAlleviation of bronchoconstriction
Antibacterial ActivityVarious bacterial strainsMIC values between 4.69 - 22.9 µM

Q & A

Basic: What synthetic routes are recommended for preparing (3-Bromo-4-methylphenyl)methanamine hydrochloride with high purity?

Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized aromatic precursor, followed by reductive amination or nucleophilic substitution. For example:

  • Step 1: Start with 4-methylbenzaldehyde. Brominate at the 3-position using Br₂/FeBr₃ or NBS under radical conditions to yield 3-bromo-4-methylbenzaldehyde.
  • Step 2: Convert the aldehyde to the corresponding nitrile via Strecker synthesis or oxime formation, followed by reduction (e.g., LiAlH₄) to the primary amine.
  • Step 3: Neutralize the amine with HCl to form the hydrochloride salt.
    Purification via recrystallization (e.g., ethanol/ether mixture) is critical to remove unreacted intermediates. Monitor purity using TLC and confirm via melting point analysis (if available) .

Basic: Which analytical techniques are essential for characterizing this compound, and what data should be prioritized?

Methodological Answer:

  • 1H/13C NMR: Expect aromatic protons (δ 7.2–7.8 ppm for bromine-substituted aryl), methyl group (δ 2.3–2.5 ppm), and methanamine protons (δ 3.5–4.0 ppm, split due to NH₂⁺·Cl⁻).
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 234.0 (C₈H₁₀BrN⁺) and isotopic pattern consistent with bromine.
  • IR Spectroscopy: Look for N–H stretches (~2500–3000 cm⁻¹) and C–Br vibrations (~550–650 cm⁻¹).
    Cross-reference with databases like PubChem for validation .

Advanced: How can researchers address crystallographic challenges when resolving the structure of this compound using SHELX?

Methodological Answer:

  • Data Collection: Use high-resolution X-ray data (≤ 0.8 Å) to resolve heavy bromine atoms. If twinning is observed (common in halogenated compounds), apply the TWIN/BASF commands in SHELXL .
  • Refinement: Constrain anisotropic displacement parameters for Br and Cl atoms. For hydrogen bonding networks involving NH₃⁺·Cl⁻, use DFIX restraints to maintain geometry.
  • Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and R1 convergence below 5% .

Advanced: What experimental precautions are necessary to prevent decomposition of this compound during storage and handling?

Methodological Answer:

  • Storage: Maintain at –20°C under inert atmosphere (argon) to prevent hydrolysis of the C–Br bond and amine oxidation. Use desiccants to avoid moisture uptake .
  • Handling: Conduct reactions under nitrogen/argon with anhydrous solvents. For prolonged experiments, monitor stability via periodic HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient).
  • Decomposition Signs: Discoloration (yellowing) or precipitate formation indicates degradation; repurify via flash chromatography (silica gel, CH₂Cl₂:MeOH 9:1) .

Advanced: How does the bromine substituent influence the compound’s utility in medicinal chemistry or enzyme inhibition studies?

Methodological Answer:

  • Reactivity: The bromine atom acts as a directing group for cross-coupling (e.g., Suzuki-Miyaura) to introduce pharmacophores. It also enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeted drugs.
  • Enzyme Inhibition: Bromine’s electron-withdrawing effect can modulate amine basicity, affecting interactions with catalytic residues (e.g., in monoamine oxidases). Compare IC₅₀ values against non-brominated analogs to quantify selectivity .

Advanced: How can conflicting solubility data for this compound in polar vs. non-polar solvents be resolved experimentally?

Methodological Answer:

  • Step 1: Perform a solubility screen in DMSO, ethanol, water, and acetonitrile at 25°C and 50°C. Use UV-Vis (λ ~270 nm for aromatic absorption) or gravimetric analysis.
  • Step 2: If discrepancies arise (e.g., poor solubility in water despite polar groups), assess ion-pairing effects by adding counterions (e.g., KPF₆) or using co-solvents (e.g., 10% PEG-400 in PBS).
  • Documentation: Report solvent purity, temperature, and equilibration time to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.